

ALLEGRO Trial Results: Laquinimod vs. Placebo

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Compound Focus: Laquinimod

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Outcome Measure	Laquinimod 0.6 mg	Placebo	Effect Size / Hazard Ratio (95% CI)	P-value
Annualized Relapse Rate (Primary)	0.30 ± 0.02	0.39 ± 0.03	Mean Difference: -0.08 [1]	0.002 [2]
Disability Progression (3- month confirmed)	11.1%	15.7%	HR: 0.64 (0.45 to 0.91) [2]	0.01 [2]
Disability Progression (6- month confirmed)	-	-	HR: 0.69 (0.45 to 1.06) [1]	Not Significant [1]
Relapse-free Patients	-	-	RR: 1.14 (1.06 to 1.22) [1]	-
MRI: Gd-enhancing Lesions	1.33 ± 0.14	2.12 ± 0.22	-	<0.001 [2]
MRI: New/Enlarging T2 Lesions	5.03 ± 0.08	7.14 ± 0.07	-	<0.001 [2]
Serious Adverse Events	-	-	RR: 1.06 (0.81 to 1.39) [1]	Not Significant [1]

Outcome Measure	Laquinimod 0.6 mg	Placebo	Effect Size / Hazard Ratio (95% CI)	P-value
ALT Elevation (>3x ULN)	5%	2%	-	- [2]

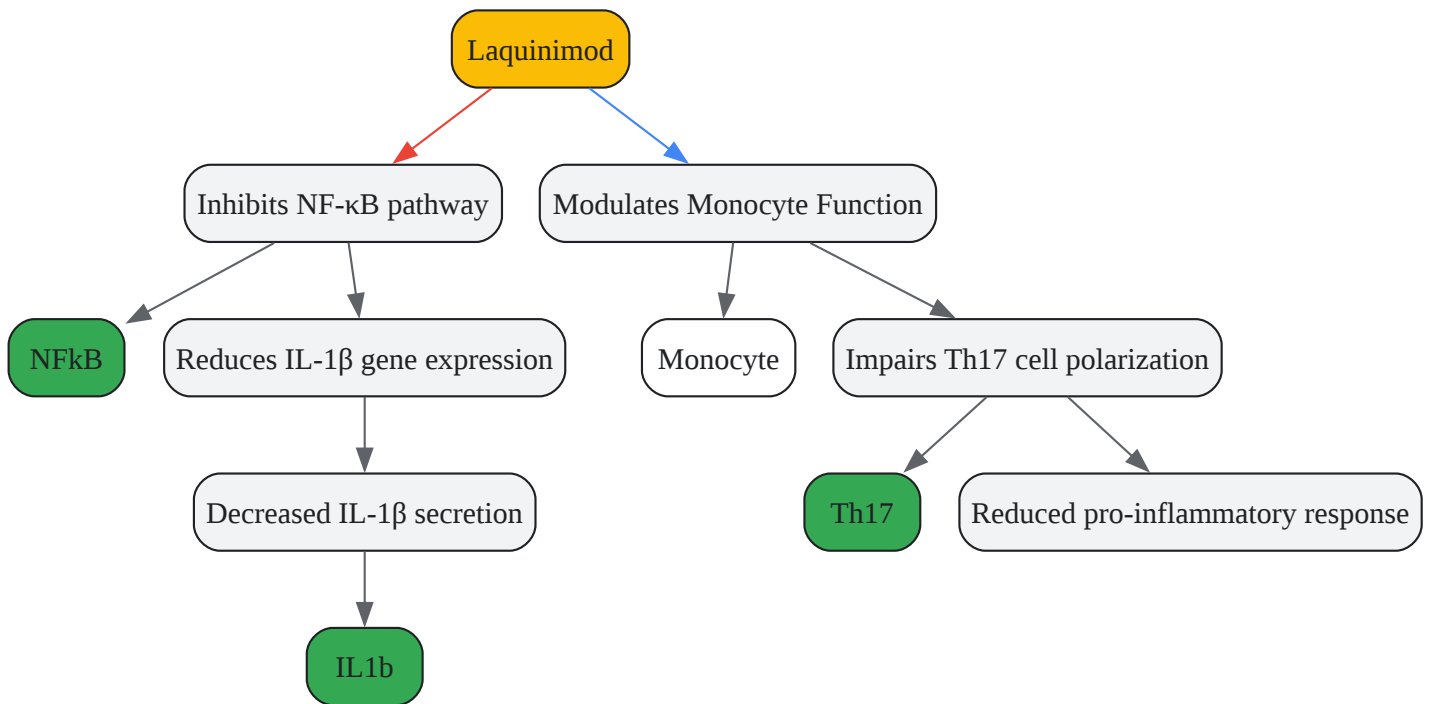
Experimental Protocol & Trial Design

The ALLEGRO trial was a pivotal, multi-center, randomized, double-blind, placebo-controlled Phase III study that provides the core evidence for **laquinimod**'s efficacy [1] [2].

- **Objective:** To investigate the safety and efficacy of oral **laquinimod** in treating RRMS [1].
- **Patients:** 1,106 patients with RRMS were recruited across 139 sites in 24 countries [2].
- **Randomization & Dosing:** Patients were randomly assigned in a 1:1 ratio to receive either oral **laquinimod** 0.6 mg once daily or a matching placebo for 24 months [2].
- **Primary Endpoint:** The annualized relapse rate over the 24-month period [2].
- **Key Secondary Endpoints:**
 - **Disability Progression:** Measured as an increase in the Expanded Disability Status Scale (EDSS) score sustained for at least 3 months [2].
 - **MRI Activity:** The cumulative number of gadolinium-enhancing lesions and new or enlarging lesions on T2-weighted MRI [2].

Mechanism of Action Insights

Laquinimod is an oral immunomodulator. Research into its mechanism suggests it modulates the immune system through several pathways:



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Preclinical and clinical studies indicate that **laquinimod** exerts its effects by [3] [4]:

- **Innate Immune Modulation:** Acts on monocytes, leading to downregulation of pro-inflammatory cytokine IL-1 β and inhibition of the NF- κ B signaling pathway.
- **Adaptive Immune Regulation:** Reduces the capacity of antigen-presenting cells to polarize T-cells towards inflammatory Th17 cells.
- **Inhibition of Cell Migration:** May inhibit the migration of inflammatory T-cells into the central nervous system by affecting VLA-4 adhesion properties.

Conclusion for Researchers

The ALLEGRO trial established that **laquinimod** 0.6 mg once daily offers a statistically significant, though modest, benefit in reducing relapses and short-term disability progression in RRMS, with a safety profile marked by manageable liver enzyme monitoring. However, its development for MS and Huntington's disease was discontinued after regulatory authorities deemed the risk-benefit ratio unfavorable [3].

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References

1. Efficacy and safety of laquinimod versus placebo in relapsing ... [pmc.ncbi.nlm.nih.gov]
2. Placebo-controlled trial of oral laquinimod for multiple ... [pubmed.ncbi.nlm.nih.gov]
3. Laquinimod dampens IL-1 β signaling and Th17-polarizing ... [pmc.ncbi.nlm.nih.gov]
4. New Data Illustrate Novel Mechanism of Action ... [ir.tevapharm.com]

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